Aflatoxin G1-13C17

Übersicht

Beschreibung

Aflatoxin G1-13C17 is a 13C-labeled analog of aflatoxin G1, a naturally occurring mycotoxin produced by molds such as Aspergillus flavus and Aspergillus parasiticus . Aflatoxins are known for their hepatogenic, teratogenic, immunosuppressive, and carcinogenic properties, making them significant contaminants in food and feed products . The 13C labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to quantify aflatoxin G1 in various samples .

Wissenschaftliche Forschungsanwendungen

Aflatoxin G1-13C17 wird in der wissenschaftlichen Forschung aufgrund seiner markierten Natur weit verbreitet eingesetzt, die eine präzise Quantifizierung und Verfolgung in verschiedenen Studien ermöglicht. Einige wichtige Anwendungen umfassen:

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Pfade aus. Es ist bekannt, dass es Schlüsselenzyme in Leber und Niere, wie Succinatdehydrogenase und Fumarase, hemmt . Die Verbindung interferiert auch mit Cytochromoxidase, NADH-Oxidase und anderen Dehydrogenasen, was zu oxidativem Stress und Zellschäden führt . Diese Wechselwirkungen tragen zu seinen karzinogenen und toxischen Eigenschaften bei und machen es zu einem potenziellen Risikofaktor für Leberkrebs .

Wirkmechanismus

Target of Action

Aflatoxin G1-13C17 primarily targets enzymes in the liver and kidney of rats . These enzymes include succinate dehydrogenase, fumarase, cytochrome oxidase, NADH oxidase, α-glycerophosphate dehydrogenase, isocitrate dehydrogenase, and malate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and oxidative phosphorylation, which are essential for energy production in cells.

Mode of Action

This compound interacts with its targets by inhibiting their activity This inhibition disrupts the normal metabolic processes in the cells, leading to a decrease in energy production

Biochemical Pathways

The inhibition of the target enzymes by this compound affects several biochemical pathways. The citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle, is one of the primary pathways affected . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the normal functioning of the cells .

Pharmacokinetics

It is known that this compound is soluble in acetonitrile , suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of key metabolic enzymes by this compound can lead to a decrease in energy production in the cells, potentially leading to cell death . In rats, this compound has been shown to induce hepatocellular carcinoma, a type of liver cancer, and is lethal at certain doses .

Biochemische Analyse

Biochemical Properties

Aflatoxin G1-13C17 interacts with various enzymes, proteins, and other biomolecules. It inhibits liver and kidney succinate dehydrogenase and fumarase, as well as kidney cytochrome oxidase, NADH oxidase, α-glycerophosphate dehydrogenase, isocitrate dehydrogenase, and malate dehydrogenase in rats .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to be hepatogenic, teratogenic, immunosuppressive, and carcinogenic . It can cause serious consequences in human and animal health .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The epoxide of this compound could conjugate with glutathione to reduce the toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo, aflatoxin G1 is lethal to ducklings (LD 50 = 1.18 mg/kg). It induces hepatocellular carcinoma tumor formation and lethality in rats when administered at doses of 1.4 and 3 mg/animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Aflatoxin G1-13C17 involves the incorporation of 13C isotopes into the aflatoxin G1 molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using 13C-labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets analytical standards. The compound is often supplied in a solution of acetonitrile for ease of use in analytical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Aflatoxin G1-13C17 kann, wie sein nicht markiertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Untersuchung des Verhaltens und der Wechselwirkungen der Verbindung in verschiedenen Umgebungen .

Häufige Reagenzien und Bedingungen: Zu den häufigen Reagenzien, die bei den Reaktionen von this compound verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um Spezifität und Reproduzierbarkeit zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen vom Typ der Reaktion ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Aflatoxin G1-13C17 gehört zu einer Gruppe von 13C-markierten Aflatoxinen, darunter Aflatoxin B1-13C17, Aflatoxin B2-13C17 und Aflatoxin G2-13C17 . Diese Verbindungen weisen ähnliche Markierungen und analytische Anwendungen auf, unterscheiden sich jedoch in ihren spezifischen chemischen Strukturen und toxikologischen Profilen. This compound ist aufgrund seiner spezifischen Markierung und der daraus resultierenden analytischen Präzision, die es bietet, einzigartig .

Ähnliche Verbindungen:

- Aflatoxin B1-13C17

- Aflatoxin B2-13C17

- Aflatoxin G2-13C17

Eigenschaften

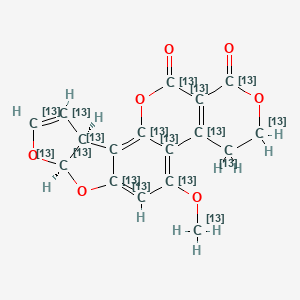

IUPAC Name |

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIYFDMXXLINPU-DENWKYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746849 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217444-07-9 | |

| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B1514347.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)